molecular formula C10H19N3O3 B1353981 (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 881310-04-9

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1353981
CAS No.: 881310-04-9
M. Wt: 229.28 g/mol
InChI Key: CEWGMUMFSVOZRT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of organic compounds known as proline and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a hydrazinecarbonyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including hydrazinolysis and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, including the hydrazinecarbonyl moiety and the specific stereochemistry. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGMUMFSVOZRT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434192
Record name tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881310-04-9
Record name tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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